molecular formula C16H18N2O4 B12177214 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B12177214
M. Wt: 302.32 g/mol
InChI Key: IPFYKCAPCGRINY-UHFFFAOYSA-N
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Description

4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The acetylation of the indole nitrogen can be achieved using acetic anhydride in the presence of a base. The final step involves the coupling of the acetylated indole with butanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated peptide synthesizers for the coupling step. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.

Major Products

Scientific Research Applications

4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, but it is believed to involve interactions with various molecular targets. The indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding. The acetyl and butanoic acid groups can further modulate these interactions by providing additional binding sites. These interactions can affect various cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

4-{[(3-acetyl-1H-indol-1-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

4-[[2-(3-acetylindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C16H18N2O4/c1-11(19)13-9-18(14-6-3-2-5-12(13)14)10-15(20)17-8-4-7-16(21)22/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,17,20)(H,21,22)

InChI Key

IPFYKCAPCGRINY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCCC(=O)O

Origin of Product

United States

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